- Arylene azo 1,5-dihydroxy naphthalene-formaldehyde oligomeric dyesInternational Journal of Polymeric Materials, 2001, 49(4), 457-465,
Cas no 93-00-5 (6-Amino-2-naphthalenesulfonic Acid)

6-Amino-2-naphthalenesulfonic Acid 化学的及び物理的性質
名前と識別子
-
- 6-Aminonaphthalene-2-sulfonic acid
- Bronner acid
- 6-Amino-2-Naphthalenesulfonic Acid
- 2-naphthalamine-6-sulphonic acid
- BRONNERS ACID
- 6-Amino-2-naphtalenesulfonic acid
- 2-Naphthylamine-6-sulfonic acid
- 6-Amino-2-naphthalenesulfonic Acid Monohydrate
- Bronner`s acid
- Bronner's Acid Monohydrate
- 2-Naphthylamine-6-sulfonic Acid Monohydrate
- 6-Aminonaphthalene-2-sulphonic acid
- 6-Amino-2-naphthalenesulfonic acid (ACI)
- 2-Amino-6-naphthalenesulfonic acid
- 2-Amino-6-naphthylsulfonic acid
- 2-Amino-6-sulfonaphthalene
- 2-Naphthylamino-6-sulfonic acid
- 6-Naphthylamine-2-sulfonic acid
- 6-Sulfo-2-naphthylamine
- Amino-Schaeffer acid
- Broenner's acid
- Bronner's acid
- NSC 31511
- NSC 4985
- Phenamine Fast Scarlet 4BGP
- Pontamine Fast Scarlet 4BA
- DTXSID4044743
- (6Or7)-aminonaphthalene-2-sulphonic acid
- W-100263
- 2-Naphthylamine-6-sulfonic acid Bronner`s acid
- 52365-47-6
- AS-10357
- Q15726102
- Broenner-Saeure
- 6-Amino-2-naphthalene sulfonic acid
- 93-00-5
- CAS-93-00-5
- DTXCID2024743
- 6-Amino-2-naphthalenesulfonicacid
- NSC31511
- EN300-1666592
- 2-Aminonaphthalene 6-sulfonate
- CHEBI:20700
- 2-amino-naphthalene-6-sulfonic acid
- 2-Aminonaphthalene-6-sulfonic acid
- CS-W013092
- 2-Naphthalenesulfonic acid, 6-amino-
- NSC-31511
- 6-amino-2-naphthalenesulphonic acid
- A0348
- SCHEMBL158630
- UNII-8K80BTS68A
- EINECS 257-879-0
- 2-Naphehylamine-6-sulfonic acid
- 6-amino-2-naphthalene-sulphonic acid
- 6-Naphthylamine-2-sulphonic acid
- 1,6-Clev's acid
- NSC4985
- NCGC00256114-01
- NSC-4985
- 8K80BTS68A
- AKOS015894377
- Tox21_301505
- AC-10133
- 2-Aminonaphthalene-6-sulfonate
- EINECS 202-208-9
- 2-Aminonaphthalene-6-sulphonic acid
- MFCD00035736
- DB-057356
- NS00022882
- 6-Amino-2-napthalenesulfonic acid
- H11304
- CHEMBL3187325
- 6-Amino-2-naphthalenesulfonic Acid
-
- MDL: MFCD00035736
- インチ: 1S/C10H9NO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,11H2,(H,12,13,14)
- InChIKey: SEMRCUIXRUXGJX-UHFFFAOYSA-N
- ほほえんだ: O=S(C1C=C2C(C=C(C=C2)N)=CC=1)(O)=O
計算された属性
- せいみつぶんしりょう: 223.030314g/mol
- ひょうめんでんか: 0
- XLogP3: -0.1
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 223.030314g/mol
- 単一同位体質量: 223.030314g/mol
- 水素結合トポロジー分子極性表面積: 88.8Ų
- 重原子数: 15
- 複雑さ: 322
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色針状結晶
- 密度みつど: 1.3588 (rough estimate)
- ふってん: 500℃
- フラッシュポイント: 90
- 屈折率: 1.6500 (estimate)
- PSA: 88.77000
- LogP: 3.33070
- かんど: 光に敏感
- ようかいせい: 20℃で7790部の冷水と630部の沸騰水に溶解すると、その水溶液(またはナトリウム塩)は青色蛍光を示す
6-Amino-2-naphthalenesulfonic Acid セキュリティ情報
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26; S36/37/39
- ちょぞうじょうけん:高温、火花、炎、火元から離れてください。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
- リスク用語:R36/37/38
6-Amino-2-naphthalenesulfonic Acid 税関データ
- 税関コード:2921450090
- 税関データ:
中国税関番号:
2921450090概要:
2921450090.1−ナフチルアミン及び2ナフチルアミンの誘導体及び塩(1−ナフチルアミンを含む)。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921450090−ナフチルアミン(Ah−ナフチルアミン)、2−ナフチルアミン(b−ナフチルアミン)及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇関税:6.5%。一般関税:30.0%
6-Amino-2-naphthalenesulfonic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB496861-100 g |
6-Aminonaphthalene-2-sulfonic acid, 98%; . |
93-00-5 | 98% | 100g |
€223.80 | 2023-06-15 | |
abcr | AB496861-5 g |
6-Aminonaphthalene-2-sulfonic acid, 98%; . |
93-00-5 | 98% | 5g |
€79.60 | 2023-06-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032590-25g |
6-Amino-2-naphthalenesulfonic Acid |
93-00-5 | 98% | 25g |
¥48 | 2024-05-20 | |
Ambeed | A204871-1kg |
6-Amino-2-naphthalenesulfonic Acid |
93-00-5 | 98% HPLC | 1kg |
$280.0 | 2024-07-16 | |
Enamine | EN300-1666592-50.0g |
6-aminonaphthalene-2-sulfonic acid |
93-00-5 | 91% | 50g |
$180.0 | 2023-06-04 | |
Enamine | EN300-1666592-100.0g |
6-aminonaphthalene-2-sulfonic acid |
93-00-5 | 91% | 100g |
$303.0 | 2023-06-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A139448-100g |
6-Amino-2-naphthalenesulfonic Acid |
93-00-5 | ≥98.0%(HPLC) | 100g |
¥170.90 | 2023-09-04 | |
TRC | A614965-5g |
6-Amino-2-naphthalenesulfonic Acid |
93-00-5 | 5g |
$ 60.00 | 2022-06-08 | ||
Enamine | EN300-1666592-10.0g |
6-aminonaphthalene-2-sulfonic acid |
93-00-5 | 91% | 10g |
$57.0 | 2023-06-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A139448-25g |
6-Amino-2-naphthalenesulfonic Acid |
93-00-5 | ≥98.0%(HPLC) | 25g |
¥53.90 | 2023-09-04 |
6-Amino-2-naphthalenesulfonic Acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Ammonia , Ammonium bisulfite Solvents: Water
- Preparation of 2-amino-3,6,8-naphthalene trisulfonic acid, China, , ,
6-Amino-2-naphthalenesulfonic Acid Raw materials
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-, ammonium salt (1:2)
- 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, ammonium salt (1:2)
- 6-Amino-2-naphthalenesulfonic Acid
- 1,5-Dihydroxynaphtalene
- ammonium 6-hydroxynaphthalene-2-sulphonate
6-Amino-2-naphthalenesulfonic Acid Preparation Products
6-Amino-2-naphthalenesulfonic Acid サプライヤー
6-Amino-2-naphthalenesulfonic Acid 関連文献
-
1. 969. Aromatic reactivity. Part XIX. Detritiation of [o- and p-3H1]-toluene and -t-butylbenzeneR. Baker,C. Eaborn,R. Taylor J. Chem. Soc. 1961 4927
-
2. Chemical vapour deposition of amorphous Ru(P) thin films from Ru trialkylphosphite hydride complexesW. Jeffrey McCarty,Xiaoping Yang,Lauren J. DePue Anderson,Richard A. Jones Dalton Trans. 2012 41 13496
-
Andrew D. Burrows,Kevin Cassar,Tina Düren,Richard M. W. Friend,Mary F. Mahon,Sean P. Rigby,Teresa L. Savarese Dalton Trans. 2008 2465
-
Muneebah Adams,Carmen de Kock,Peter J. Smith,Kirkwood M. Land,Nicole Liu,Melissa Hopper,Allyson Hsiao,Andrew R. Burgoyne,Tameryn Stringer,Mervin Meyer,Lubbe Wiesner,Kelly Chibale,Gregory S. Smith Dalton Trans. 2015 44 2456
-
5. Acidity functions and the protonation of weak bases. Part VI. The amide acidity function: its extension and application to N-oxidesC. D. Johnson,A. R. Katritzky,Naeem Shakir J. Chem. Soc. B 1967 1235
-
6. Two square grid coordination polymers with manganese(ii) and 1,4-bis(imidazole-1-ylmethyl)benzeneEn-Qing Gao,Yan-Xia Xu,Chun-Hua Yan CrystEngComm 2004 6 298
-
Yun-He Hong,Xiu-Li Xu,Wei-Qing Li,Bo-Zhou Xu,Han-Qiu Wu,Yan Cheng,Hong Chen,Bao-Shan Zhang,Feng Zhang Anal. Methods 2017 9 6534
-
Glen B. Deacon,Peter C. Junk,Graeme J. Moxey New J. Chem. 2010 34 1731
-
9. Aromatic reactivity. Part XXXVII. Detritiation of substituted 1- and 2-tritionaphthalenesC. Eaborn,P. Golborn,R. E. Spillett,R. Taylor J. Chem. Soc. B 1968 1112
-
Malcolm H. Chisholm,Kittisak Choojun,Judith C. Gallucci,Pasco M. Wambua Chem. Sci. 2012 3 3445
6-Amino-2-naphthalenesulfonic Acidに関する追加情報
Introduction to 6-Amino-2-naphthalenesulfonic Acid (CAS No. 93-00-5)
6-Amino-2-naphthalenesulfonic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 93-00-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic sulfonamide derivative has garnered considerable attention due to its versatile applications in medicinal chemistry, material science, and industrial processes. The unique structural properties of this compound, characterized by a naphthalene core substituted with both an amino group and a sulfonic acid group, make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound’s molecular structure consists of a benzene-like naphthalene ring system, which is functionalized at the 6-position with an amino group (-NH₂) and at the 2-position with a sulfonic acid group (-SO₃H). This dual substitution imparts distinct chemical reactivity, enabling its use in diverse synthetic pathways. The sulfonic acid moiety enhances water solubility, while the amino group provides opportunities for further derivatization, including formation of salts, esters, and amides. These properties have made 6-Amino-2-naphthalenesulfonic Acid a preferred building block in the development of pharmaceuticals and specialty chemicals.
In recent years, 6-Amino-2-naphthalenesulfonic Acid has been extensively studied for its potential applications in drug discovery. Researchers have leveraged its structural framework to design novel compounds with therapeutic efficacy. For instance, derivatives of this molecule have been explored as inhibitors of enzymes involved in inflammatory pathways, such as COX-2 and LOX. The sulfonamide core is particularly recognized for its ability to interact with biological targets, making it a cornerstone in medicinal chemistry.
One notable area of research involves the use of 6-Amino-2-naphthalenesulfonic Acid in the development of anticancer agents. Studies have demonstrated that certain derivatives exhibit inhibitory effects on kinases and other enzymes overexpressed in tumor cells. The ability to modify both the amino and sulfonic acid groups allows for fine-tuning of pharmacokinetic properties, including solubility and bioavailability. This flexibility has led to promising candidates for clinical trials, highlighting the importance of 6-Amino-2-naphthalenesulfonic Acid as a pharmacophore.
Additionally, the compound has found utility in material science applications. Its ability to form coordination complexes with metal ions has been exploited in catalysis and sensor development. For example, complexes formed with transition metals such as copper and zinc have shown catalytic activity in organic transformations. Furthermore, the water-soluble nature of 6-Amino-2-naphthalenesulfonic Acid makes it suitable for applications in dye synthesis and textile processing.
The industrial significance of 6-Amino-2-naphthalenesulfonic Acid is underscored by its role as an intermediate in the production of dyes and pigments. Its sulfonate groups contribute to colorfastness and brightness, making it a preferred component in high-performance dyes used in textiles and printing industries. The compound’s stability under various conditions further enhances its appeal for industrial applications.
Recent advancements in synthetic methodologies have improved the accessibility of 6-Amino-2-naphthalenesulfonic Acid, fostering its adoption in both academic and industrial research settings. Techniques such as asymmetric synthesis and green chemistry approaches have been employed to enhance yield and reduce environmental impact. These innovations have not only made the compound more cost-effective but also sustainable for large-scale production.
The future prospects of 6-Amino-2-naphthalenesulfonic Acid are promising, with ongoing research exploring new derivatives and applications. As computational chemistry tools advance, virtual screening methods are being utilized to identify novel analogs with enhanced biological activity. This interdisciplinary approach combines experimental synthesis with computational modeling to accelerate drug discovery efforts.
In conclusion, 6-Amino-2-naphthalenesulfonic Acid (CAS No. 93-00-5) is a multifaceted compound with broad utility across pharmaceuticals, materials science, and industry. Its unique structural features enable diverse applications, from drug development to advanced materials. As research continues to uncover new possibilities, this compound remains a cornerstone in chemical innovation.
93-00-5 (6-Amino-2-naphthalenesulfonic Acid) 関連製品
- 86-65-7(7-Amino-1,3-naphthalenedisulfonic Acid)
- 119-28-8(1-Amino-7-naphthalenesulfonic Acid)
- 121-57-3(4-aminobenzene-1-sulfonic acid)
- 84-89-9(5-Amino-1-naphthalenesulfonic Acid, 90%)
- 119-79-9(5-Amino-2-naphthalenesulfonic Acid, ~90%)
- 84-86-6(4-Amino-1-naphthalenesulfonic Acid)
- 121-47-1(Metanilic acid)
- 118-33-2(2-Naphthylamine-5,7-disulfonic Acid)
- 81-05-0(6-Amino-1-naphthalenesulfonic acid)
- 82-75-7(8-aminonaphthalene-1-sulfonic acid)

